Cas no 917239-19-1 (Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester)

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester structure
917239-19-1 structure
상품 이름:Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
CAS 번호:917239-19-1
MF:C18H17N5O7
메가와트:415.356883764267
CID:3032012

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 화학적 및 물리적 성질

이름 및 식별자

    • 3'-叠氮基-3'-脱氧尿苷 2'-乙酸酯 5'-苯甲酸酯
    • A855659
    • Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester;
    • Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-
    • 2′-O-Acetyl-3′-Azido-5′-O-benzoyl-3′-deoxyuridine
    • Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester
    • 인치: 1S/C18H17N5O7/c1-10(24)29-15-14(21-22-19)12(9-28-17(26)11-5-3-2-4-6-11)30-16(15)23-8-7-13(25)20-18(23)27/h2-8,12,14-16H,9H2,1H3,(H,20,25,27)/t12-,14-,15-,16-/m1/s1
    • InChIKey: GFWRIVCUHRADRJ-DTZQCDIJSA-N
    • 미소: O([C@@H]1[C@H](N=[N+]=[N-])[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C=CC(=O)NC1=O)C(=O)C

계산된 속성

  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 788
  • 토폴로지 분자 극성 표면적: 126
  • 소수점 매개변수 계산 참조값(XlogP): 1.5

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sulfuric acid ,  Copper sulfate Solvents: Acetone ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  40 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
3.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -10 °C
3.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  60 °C
4.1 Reagents: Formic acid Solvents: Water ;  50 °C
4.2 Reagents: Pyridine Solvents: Pyridine ;  rt
5.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 1 h, 50 - 60 °C; 60 °C → rt
5.2 Reagents: Trimethylsilyl triflate ;  rt; 4 h, 65 - 70 °C; 70 °C → rt
5.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides
Gadthula, Srinivas; et al, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 2

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
2.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -10 °C
2.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  60 °C
3.1 Reagents: Formic acid Solvents: Water ;  50 °C
3.2 Reagents: Pyridine Solvents: Pyridine ;  rt
4.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 1 h, 50 - 60 °C; 60 °C → rt
4.2 Reagents: Trimethylsilyl triflate ;  rt; 4 h, 65 - 70 °C; 70 °C → rt
4.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides
Gadthula, Srinivas; et al, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 3

반응 조건
1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 1 h, 50 - 60 °C; 60 °C → rt
1.2 Reagents: Trimethylsilyl triflate ;  rt; 4 h, 65 - 70 °C; 70 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides
Gadthula, Srinivas; et al, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 4

반응 조건
1.1 Reagents: Formic acid Solvents: Water ;  50 °C
1.2 Reagents: Pyridine Solvents: Pyridine ;  rt
2.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 1 h, 50 - 60 °C; 60 °C → rt
2.2 Reagents: Trimethylsilyl triflate ;  rt; 4 h, 65 - 70 °C; 70 °C → rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides
Gadthula, Srinivas; et al, Nucleosides, 2005, 24(10-12), 1707-1727

합성 방법 5

반응 조건
1.1 Reagents: Pyridine ,  Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ;  -10 °C
1.2 Reagents: Sodium azide Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ;  60 °C
2.1 Reagents: Formic acid Solvents: Water ;  50 °C
2.2 Reagents: Pyridine Solvents: Pyridine ;  rt
3.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ;  rt; 1 h, 50 - 60 °C; 60 °C → rt
3.2 Reagents: Trimethylsilyl triflate ;  rt; 4 h, 65 - 70 °C; 70 °C → rt
3.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and Anti-HIV Activity of β-D-3'-Azido-2',3'-unsaturated Nucleosides and β-D-3'-Azido-3'-deoxyribofuranosylnucleosides
Gadthula, Srinivas; et al, Nucleosides, 2005, 24(10-12), 1707-1727

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Raw materials

Benzoic acid (2S,3R,4R,5R)-4-acetoxy-3-azido-5-(4-hydroxy-2-oxo-2H-pyrimidin-1-yl)-tetrahydro-furan-2-ylmethyl ester Preparation Products

추천 기사

추천 공급업체
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.